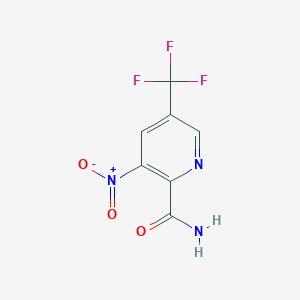
pyridin-3-yllithium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-3-yllithium is an organolithium compound derived from pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in the field of synthetic chemistry due to its high reactivity and ability to act as a nucleophile in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Pyridin-3-yllithium can be synthesized through the lithiation of pyridine derivatives. One common method involves the reaction of pyridine with an organolithium reagent, such as n-butyllithium, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction conditions, such as temperature and reagent concentrations, thereby optimizing the yield and purity of the final product .
化学反应分析
Types of Reactions: Pyridin-3-yllithium undergoes a variety of chemical reactions, including:
Nucleophilic Addition: It can add to electrophiles such as carbonyl compounds, forming new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions, replacing halogen atoms in halopyridines.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Addition: Reactions with aldehydes or ketones typically occur at low temperatures in the presence of THF.
Substitution Reactions: Halopyridines are commonly used as substrates, with the reaction occurring in the presence of a base such as potassium tert-butoxide.
Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) can be employed depending on the desired transformation.
Major Products Formed:
Nucleophilic Addition: Alcohols or secondary amines.
Substitution Reactions: Substituted pyridines.
Oxidation and Reduction: Pyridine N-oxides or reduced pyridine derivatives.
科学研究应用
Pyridin-3-yllithium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: this compound is employed in the production of fine chemicals and materials, including polymers and specialty chemicals
作用机制
The mechanism by which pyridin-3-yllithium exerts its effects involves its role as a nucleophile. It readily donates its electron pair to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its utility in organic synthesis, where it enables the construction of complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is utilized .
相似化合物的比较
Pyridin-2-yllithium: Another organolithium compound derived from pyridine, but with the lithium atom attached to the second position of the ring.
Pyridin-4-yllithium: Similar to pyridin-3-yllithium, but with the lithium atom at the fourth position.
Pyrimidin-2-yllithium: A related compound where the nitrogen atom is part of a pyrimidine ring instead of pyridine .
Uniqueness: this compound is unique due to its specific reactivity profile and the position of the lithium atom on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and the types of reactions it can undergo, making it a distinct and valuable reagent in synthetic chemistry .
属性
CAS 编号 |
60573-68-4 |
|---|---|
分子式 |
C5H4LiN |
分子量 |
85.1 g/mol |
IUPAC 名称 |
lithium;3H-pyridin-3-ide |
InChI |
InChI=1S/C5H4N.Li/c1-2-4-6-5-3-1;/h1-2,4-5H;/q-1;+1 |
InChI 键 |
CWJCFOZDFPMHBR-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=C[C-]=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[3-(2-Methanesulfinyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B8700052.png)
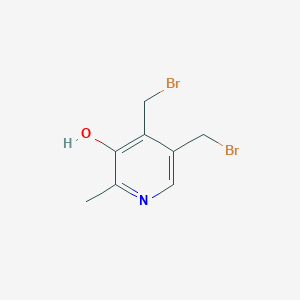
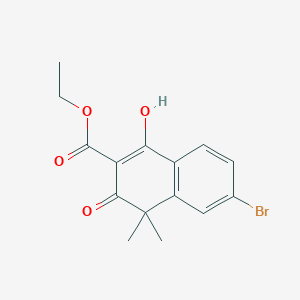
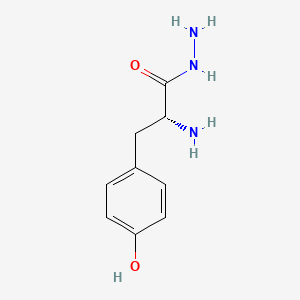



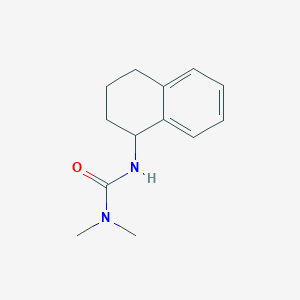
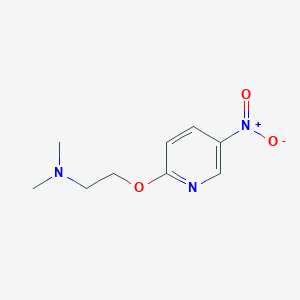
![Benzo[b]quinolizinium, bromide](/img/structure/B8700102.png)
![5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8700105.png)
![Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B8700110.png)

